molecular formula C19H17NO4 B5499245 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid

2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid

Cat. No. B5499245
M. Wt: 323.3 g/mol
InChI Key: DSTJKDIDQADNQZ-AAMUTCKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as CMAA, is a synthetic compound that has been gaining attention in the field of scientific research due to its various potential applications. This compound is a derivative of cinnamic acid and has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood. However, it has been proposed that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may exert its anti-inflammatory and anti-tumor effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses as well as cell growth and survival. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to possess antioxidant properties and has been shown to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid. One potential direction is the development of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, which may provide insights into its potential applications. In addition, the study of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid involves the reaction between cinnamic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid.

Scientific Research Applications

2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have antioxidant properties and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-24-16-10-7-15(8-11-16)13-17(19(22)23)20-18(21)12-9-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)(H,22,23)/b12-9+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJKDIDQADNQZ-AAMUTCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid

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